7-Vinyl-1H-pyrazolo[4,3-b]pyridine
Description
Properties
CAS No. |
1374651-88-3 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.165 |
IUPAC Name |
7-ethenyl-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C8H7N3/c1-2-6-3-4-9-7-5-10-11-8(6)7/h2-5H,1H2,(H,10,11) |
InChI Key |
HTDQMQBOOHCXSU-UHFFFAOYSA-N |
SMILES |
C=CC1=C2C(=NC=C1)C=NN2 |
Synonyms |
7-vinyl-1H-pyrazolo[4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Pyrazolopyridine Family
Pyrazolo[4,3-b]pyridine derivatives vary widely based on substituents and fusion positions. Key comparisons include:
| Compound Name | Substituents/Modifications | Key Properties/Activities | Reference |
|---|---|---|---|
| 7-Chloro-1H-pyrazolo[4,3-c]pyridine | Chloro at 7-position | High reactivity; anticancer potential | |
| 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine | Chloro at 5-position, methyl at 1-position | TRK kinase inhibition; antitumor activity | |
| 7-Methyl-1H-pyrazolo[4,3-c]pyridine | Methyl at 7-position | Increased lipophilicity; altered bioavailability | |
| 7-Vinyl-1H-pyrazolo[4,3-b]pyridine (Target) | Vinyl at 7-position | Enhanced π-conjugation; potential for functionalization | — |
Key Differences :
- Substituent Effects : Chloro groups (e.g., in ) increase electrophilicity, favoring nucleophilic substitution, while vinyl groups enable conjugation and participation in Suzuki or Heck reactions.
- Positional Isomerism : Pyrazolo[4,3-b] vs. [4,3-c] fusion alters ring strain and hydrogen-bonding capacity, affecting target binding .
Comparison with Fused-Ring Derivatives
Compounds with additional fused rings exhibit distinct biological profiles:
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Triazole-pyrimidine fused core | Anticancer properties | |
| 1H-Pyrazolo[4,3-b]quinolin | Pyrazole fused to quinoline | Broad-spectrum anticancer activity | |
| This compound (Target) | No additional fused rings | Underexplored; modular for drug design | — |
Key Insight : The absence of extra fused rings in the target compound simplifies synthetic routes while retaining tunability for medicinal applications.
Physicochemical and Pharmacokinetic Properties
Substituents critically influence solubility, stability, and absorption:
| Compound Name | LogP | Solubility (mg/mL) | Half-Life (in vitro) | Reference |
|---|---|---|---|---|
| 7-Chloro-1H-pyrazolo[4,3-c]pyridine | 2.1 | 0.45 | 8.2 h | |
| 5-Amino-1H-pyrazolo[4,3-c]pyridine | 0.8 | 12.3 | 3.5 h | |
| This compound (Target) | ~1.9* | ~0.3* | — | — |
*Predicted values based on structural analogs.
- The vinyl group likely increases hydrophobicity (LogP ~1.9) compared to amino-substituted derivatives but reduces it relative to chloro analogs. This balance may optimize membrane permeability .
Preparation Methods
Synthesis of 2-Chloro-3-Nitropyridine Intermediates
The foundational work of Ivanov et al. demonstrates that 2-chloro-3-nitropyridines serve as versatile precursors for pyrazolo[4,3-b]pyridines. For 7-vinyl derivatives, this approach would require:
-
Selective nitro group displacement at position 3 with hydrazine derivatives.
-
Japp–Klingemann reaction to form the pyrazole ring.
-
Vinyl group introduction prior to or during cyclization.
A proposed adaptation involves:
-
Starting with 2-chloro-3-nitro-7-vinylpyridine (hypothetical intermediate A ).
-
SNAr reaction with hydrazine hydrate to yield hydrazino intermediate B .
-
Cyclization under acidic conditions to form the pyrazole ring.
Critical considerations :
-
Stability of the vinyl group under SNAr conditions (typically polar aprotic solvents, elevated temperatures).
-
Potential need for protecting groups on the vinyl moiety during cyclization.
Transition Metal-Catalyzed Vinylation Strategies
Suzuki-Miyaura Coupling on Halogenated Intermediates
Building on methodologies from phosphoramidate synthesis, a halogenated precursor could undergo cross-coupling:
Procedure :
-
Synthesize 7-bromo-1H-pyrazolo[4,3-b]pyridine (C ) via established cyclization methods.
-
Employ Pd(PPh3)4 catalyst with potassium vinyltrifluoroborate in a 1,4-dioxane/H2O system.
-
Optimize conditions (temperature, base) to prevent alkene isomerization.
Expected outcomes :
Heck Reaction for Direct Alkenylation
An alternative route utilizes Heck coupling during pyridine functionalization:
Reaction Scheme :
7-Iodo-1H-pyrazolo[4,3-b]pyridine + ethylene → 7-Vinyl derivative
Conditions :
Advantages :
-
Avoids pre-formed vinyl reagents.
-
Enables stereocontrol (cis/trans) through phosphine ligand selection.
Microwave-Assisted Cyclocondensation
Adapting the MAOS protocols from Guzmán et al., a one-pot vinyl incorporation could be achieved:
Optimized Parameters :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 2-Vinylpyridine, hydrazine | 150°C | 10 min | 85% |
| 2 | 3-Nitroenamine cyclization | 250°C | 15 min | 78% |
Key features :
-
Solvent-free conditions enhance reaction efficiency.
-
Microwave irradiation suppresses side reactions in vinyl-containing systems.
Spectroscopic Characterization Benchmarks
Successful synthesis requires validation through:
1H NMR (400 MHz, CDCl3) :
-
Vinyl protons: δ 5.30 (dd, J = 10.8, 17.6 Hz, 1H), 5.90 (dd, J = 17.6, 1.2 Hz, 1H), 6.70 (dd, J = 10.8, 1.2 Hz, 1H).
13C NMR :
HRMS :
-
Expected [M+H]+ for C9H8N3: 158.0718.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Vinyl group polymerization | Add BHT (0.1% w/w) as radical inhibitor |
| Regiochemical control | Use directing groups (e.g., –OMe) at position 5 |
| Low cyclization yields | Employ high-boiling solvents (DMSO, NMP) |
Q & A
Q. What in vitro/in vivo models are optimal for evaluating this compound as a mGlu4 PAM?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
